molecular formula C15H21NO6 B2745448 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate CAS No. 37169-36-1

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

Cat. No. B2745448
CAS RN: 37169-36-1
M. Wt: 311.334
InChI Key: VURIGNDVTSFLOU-JTQLQIEISA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, or (S)-MBTBP, is a small molecule that has been studied for its potential applications in various scientific research fields. It is a chiral compound, meaning it has two different enantiomers that can exist in the same molecule. The most common method for its synthesis is through the use of a Grignard reaction. It is a versatile compound that has been used in a variety of applications, from organic synthesis to drug discovery.

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Patra et al. (2012) discusses the synthesis of planar chiral carboxylic acid derivatives containing organometallic moieties. These derivatives, including variants of the mentioned compound, were tested for antibacterial activity. Although the synthesized bioorganometallics based on the antibiotic platensimycin structure showed no promising antibacterial activity, the research demonstrates the compound's utility in exploring novel antibacterial agents (Patra, Merz, & Metzler‐Nolte, 2012).

Enzymatic Kinetic Resolution

Swaroop et al. (2014) reported on the synthesis of enantiomers of a key amino acid fragment relevant to the compound . This research highlights the potential of the compound in the synthesis of bioactive molecules through cross-metathesis and enzymatic kinetic resolution, underscoring its importance in the creation of stereochemically complex structures (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Role in Biotin Synthesis

Qin et al. (2014) synthesized "(R)-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate," a key intermediate in natural product Biotin synthesis. This highlights the compound's significance in the biosynthesis of essential biomolecules, demonstrating its role in metabolic pathways (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

Fluorescence Properties and Molecular Structure

Memeo et al. (2014) synthesized a compound through 1,3-dipolar cycloaddition, involving the N-Boc protected (S)-alanine allyl ester, and explored its structure and fluorescence properties. This research indicates the potential of the compound in materials science, particularly in the development of fluorescent materials (Memeo, Distante, & Quadrelli, 2014).

Antioxidant Activity in Synthetic Ester Oil

Huang et al. (2018) investigated the loading of a related compound by mesoporous silica nanoparticles to enhance the antioxidant stability of synthetic ester lubricant oil. This study provides insights into the compound's application in improving the performance and longevity of industrial materials (Huang, Ma, Wang, Zhang, Yu, & Zhang, 2018).

properties

IUPAC Name

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURIGNDVTSFLOU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

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